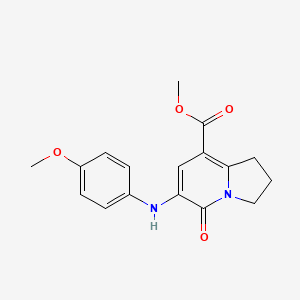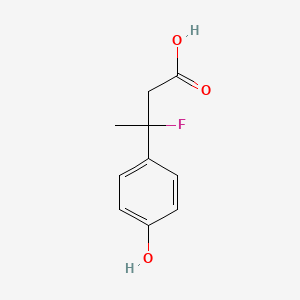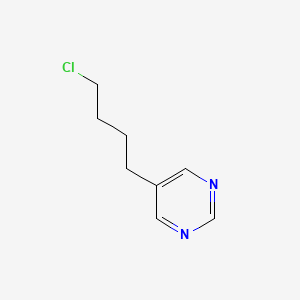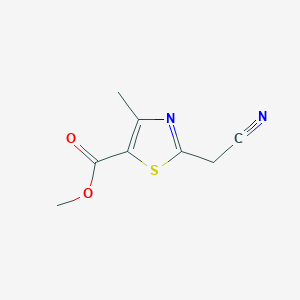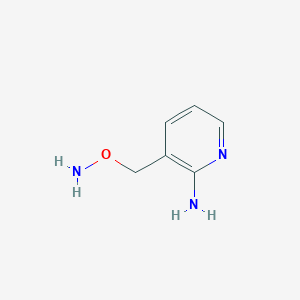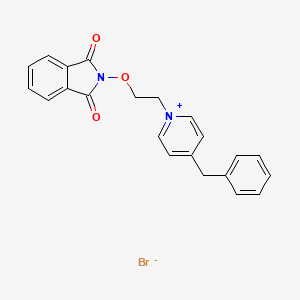
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a pyridinium ion, and an isoindoline-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide typically involves a multi-step process. One common method includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with a pyridinium salt and a benzyl halide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and pyridinium moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumchloride: Similar structure but with a chloride ion instead of bromide.
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumiodide: Similar structure but with an iodide ion instead of bromide.
Uniqueness
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromide ion may influence its solubility and reactivity compared to its chloride and iodide counterparts.
Propiedades
Fórmula molecular |
C22H19BrN2O3 |
|---|---|
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
2-[2-(4-benzylpyridin-1-ium-1-yl)ethoxy]isoindole-1,3-dione;bromide |
InChI |
InChI=1S/C22H19N2O3.BrH/c25-21-19-8-4-5-9-20(19)22(26)24(21)27-15-14-23-12-10-18(11-13-23)16-17-6-2-1-3-7-17;/h1-13H,14-16H2;1H/q+1;/p-1 |
Clave InChI |
ULIPLXCCDVBVTH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=[N+](C=C2)CCON3C(=O)C4=CC=CC=C4C3=O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)

![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)

